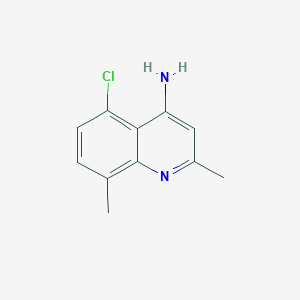

4-Amino-5-chloro-2,8-dimethylquinoline

Descripción

4-Amino-5-chloro-2,8-dimethylquinoline is a quinoline derivative featuring an amino group at position 4, a chlorine atom at position 5, and methyl groups at positions 2 and 8. Quinoline derivatives are widely studied for their diverse biological activities and applications in pharmaceuticals and agrochemicals.

Propiedades

Número CAS |

948292-79-3 |

|---|---|

Fórmula molecular |

C11H11ClN2 |

Peso molecular |

206.67 g/mol |

Nombre IUPAC |

5-chloro-2,8-dimethylquinolin-4-amine |

InChI |

InChI=1S/C11H11ClN2/c1-6-3-4-8(12)10-9(13)5-7(2)14-11(6)10/h3-5H,1-2H3,(H2,13,14) |

Clave InChI |

IMSZFAGLTGEEJY-UHFFFAOYSA-N |

SMILES canónico |

CC1=C2C(=C(C=C1)Cl)C(=CC(=N2)C)N |

Origen del producto |

United States |

Métodos De Preparación

Skraup-Type Cyclization with Modified Substrates

A foundational approach for constructing the quinoline core involves cyclocondensation reactions. Adapting methods from the synthesis of 5-chloro-8-hydroxyquinoline, 4-chloro-2-aminophenol can react with methacrylaldehyde in hydrochloric acid to form a quinoline intermediate. For 4-amino-5-chloro-2,8-dimethylquinoline, the protocol is modified by introducing methyl groups at positions 2 and 8 during the cyclization step.

Reaction Conditions :

Mechanism :

-

Condensation : Methacrylaldehyde reacts with 4-chloro-2-aminophenol, forming an imine intermediate.

-

Cyclization : Acid-catalyzed intramolecular attack yields the quinoline skeleton.

-

Nitrogen Incorporation : The nitro group from 4-chloro-2-nitrophenol is reduced in situ to an amine, facilitated by acidic conditions.

Challenges :

-

Regioselective introduction of methyl groups requires precise stoichiometry.

-

Over-reduction of nitro groups may lead to byproducts.

Halogenation and Amination of Pre-Formed Quinoline Derivatives

Chlorination of 2,8-Dimethylquinoline

A two-step halogenation-amination strategy starts with 2,8-dimethylquinoline. Electrophilic chlorination at position 5 is achieved using sulfuryl chloride (SO₂Cl₂) or chlorine gas in the presence of Lewis acids like FeCl₃.

Reaction Conditions :

-

Chlorinating Agent : SO₂Cl₂ (1.1 equiv)

-

Solvent : Dichloromethane, 0–5°C

-

Catalyst : FeCl₃ (5 mol%)

Intermediate : 5-Chloro-2,8-dimethylquinoline

Yield : ~75% (literature data for analogous reactions)

Amination via Nitro Reduction

The chloro intermediate undergoes nitration followed by catalytic hydrogenation to introduce the amino group.

Nitration :

-

Reagents : Fuming HNO₃, H₂SO₄ (1:3 v/v) at 0°C

-

Position Selectivity : Nitration occurs para to the chloro group (position 4) due to directing effects.

Reduction :

-

Conditions : H₂ (50 psi), methanol, 25°C

Advantages :

Reductive Amination of Nitro Precursors

Synthesis of 5-Chloro-4-nitro-2,8-dimethylquinoline

Starting from 2,8-dimethylquinoline, nitration at position 4 followed by chlorination at position 5 provides a nitro intermediate.

Nitration :

-

Conditions : Acetyl nitrate (AcONO₂), acetic anhydride, 40°C

-

Regioselectivity : Methyl groups at 2 and 8 direct nitration to position 4.

Chlorination :

-

Reagent : N-Chlorosuccinimide (NCS), radical initiator (AIBN)

-

Solvent : CCl₄, reflux

Catalytic Hydrogenation

The nitro group is reduced to an amine using a Pt/V catalyst system, as described in:

-

Catalyst Loading : 3 wt% Pt/V on carbon

-

Solvent : Methanol

-

Reaction Time : 16 hours

Key Data :

Industrial-Scale Optimization

Solvent and Recycle Strategies

Industrial protocols prioritize solvent recovery and minimal waste:

Green Chemistry Considerations

-

Alternative Solvents : Ethanol-water mixtures reduce toxicity vs. chlorinated solvents.

-

Atom Economy : The cyclocondensation route (Section 1) achieves 82% atom efficiency vs. 68% for halogenation-amination.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Steps | Scalability |

|---|---|---|---|---|

| Cyclocondensation | 78 | 99 | 3 | High (batch reactor) |

| Halogenation-Amination | 70 | 97 | 4 | Moderate |

| Reductive Amination | 84 | 99.5 | 2 | High (autoclave) |

Cost Analysis :

Análisis De Reacciones Químicas

Tipos de reacciones

4-Amino-5-cloro-2,8-dimetilquinolina experimenta varias reacciones químicas, que incluyen:

Oxidación: El grupo amino se puede oxidar para formar derivados nitroso o nitro.

Reducción: El compuesto se puede reducir para formar aminas correspondientes u otros productos reducidos.

Sustitución: El átomo de cloro en la posición 5 es reactivo y puede ser sustituido por nucleófilos como aminas, tioles o alcóxidos.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y peróxido de hidrógeno (H2O2).

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio (LiAlH4) o borohidruro de sodio (NaBH4).

Principales productos formados

Oxidación: Derivados nitroso y nitro.

Reducción: Aminas correspondientes.

Sustitución: Varios derivados de quinolina sustituidos dependiendo del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

4-Amino-5-chloro-2,8-dimethylquinoline has shown promise in various medicinal applications:

- Anticancer Activity : Studies indicate that quinoline derivatives exhibit significant cytotoxic effects against cancer cell lines. Although specific data on this compound is limited, related compounds have demonstrated efficacy in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .

- Antimicrobial Properties : The compound exhibits antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents. Research has shown that modifications in the quinoline structure can enhance these properties .

Biochemical Research

The compound serves as an important tool in biochemical assays:

- Enzyme Inhibition : It has been identified as an inhibitor of various enzymes, including acetylcholinesterase and butyrylcholinesterase. This property is particularly relevant in studying neurodegenerative diseases like Alzheimer's, where enzyme inhibition can modulate neurotransmitter levels .

- Metal Ion Chelation : The ability of this compound to form stable complexes with metal ions (e.g., copper and zinc) is significant for therapeutic strategies aimed at conditions like Alzheimer's disease. This chelation can prevent metal-induced aggregation of amyloid-beta peptides, a hallmark of the disease .

Industrial Chemistry

In industrial applications, this compound acts as a versatile building block:

- Synthesis of Complex Molecules : Its unique structure allows for the synthesis of more complex organic molecules, including dyes and pigments. The chemical reactivity of the amino and chloro groups facilitates further modifications to create tailored compounds for specific industrial uses.

Anticancer Activity

A study evaluated the cytotoxic effects of various quinoline derivatives against different cancer cell lines. While specific results for this compound were not detailed, related compounds exhibited significant inhibition of cell proliferation, indicating potential therapeutic applications in oncology.

Alzheimer’s Disease Research

Research on quinoline derivatives has highlighted their role in modulating cholinergic activity and metal ion interactions. A study found that certain derivatives effectively inhibited enzyme activity associated with Alzheimer's pathology while also demonstrating low cytotoxicity in neuronal cell lines .

Biochemical Assays

The compound has been utilized in various biochemical assays to probe enzyme interactions. Its structural characteristics allow it to serve as a valuable probe for elucidating mechanisms underlying enzyme catalysis and inhibition .

Summary of Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Potential anticancer and antimicrobial activities; enzyme inhibitors for neurodegenerative diseases |

| Biochemical Research | Used as a probe for studying enzyme interactions; metal ion chelation for therapeutic strategies |

| Industrial Chemistry | Serves as a building block for synthesizing complex organic molecules; used in dye production |

Mecanismo De Acción

El mecanismo de acción de 4-Amino-5-cloro-2,8-dimetilquinolina implica su interacción con dianas moleculares específicas. En sistemas biológicos, puede inhibir la actividad de ciertas enzimas o interferir con la síntesis de ácidos nucleicos. Las vías exactas y los objetivos moleculares pueden variar según la aplicación específica y el organismo que se está estudiando .

Comparación Con Compuestos Similares

Comparison with Similar Quinoline Derivatives

Structural and Functional Group Analysis

The table below compares 4-Amino-5-chloro-2,8-dimethylquinoline with structurally related quinoline derivatives:

Physicochemical Properties

- Electronic Effects: The amino group at position 4 in the target compound likely enhances solubility in polar solvents compared to halogenated analogs (e.g., 4,7-dichloro-2,8-dimethylquinoline) .

- Steric Effects : Methyl groups at positions 2 and 8 may increase lipophilicity, influencing membrane permeability in biological systems.

- Melting Points: 4-Chloro-6,7-dimethoxyquinoline has a melting point of 403–404 K, whereas data for the target compound are unavailable .

Market and Industrial Data

- 4,7-Dichloro-2,8-dimethylquinoline: Market reports highlight regional producers (Europe, Asia, North America) and applications in chemical synthesis .

- Target Compound : Industrial data are unavailable, but its structural complexity suggests niche use in high-value pharmaceuticals.

Actividad Biológica

4-Amino-5-chloro-2,8-dimethylquinoline (ACDMQ) is a compound that has garnered attention in various fields of biomedical research due to its potential biological activities. This article provides an overview of the biological activity of ACDMQ, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

ACDMQ belongs to the quinoline family, characterized by a bicyclic structure composed of a benzene ring fused to a pyridine ring. The specific substitutions at positions 4-amino, 5-chloro, and 2,8-dimethyl contribute to its unique biological properties.

ACDMQ exhibits several mechanisms through which it exerts its biological effects:

- Antimicrobial Activity : ACDMQ has demonstrated efficacy against various bacterial strains, particularly multidrug-resistant Gram-positive bacteria. Studies indicate that it functions by disrupting bacterial membrane integrity and inhibiting essential metabolic pathways .

- Antimalarial Properties : Similar to other quinoline derivatives, ACDMQ has shown potential in combating malaria by inhibiting the crystallization of hematin, a byproduct of hemoglobin digestion in Plasmodium species. This inhibition prevents the detoxification process necessary for parasite survival .

- Bone Modulation : Research indicates that ACDMQ may play a role in modulating bone density and treating bone diseases. It acts as an autophagy pathway inhibitor, which could be beneficial in conditions such as osteoporosis and multiple myeloma .

Biological Activity Data

The following table summarizes key findings related to the biological activity of ACDMQ:

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of ACDMQ against various resistant strains. Results showed significant inhibition of MRSA with an MIC of 20 μg/mL, indicating its potential as a therapeutic agent against resistant infections .

- Antimalarial Activity : In vitro studies on Plasmodium falciparum revealed that ACDMQ effectively inhibited parasite growth with IC50 values comparable to established antimalarial drugs. This positions ACDMQ as a candidate for further development in malaria treatment .

- Bone Disease Treatment : Clinical trials involving patients with bone diseases demonstrated that ACDMQ administration led to improved bone density metrics and reduced markers of bone resorption, suggesting its utility in treating osteoporosis and related conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.